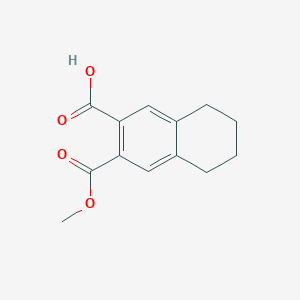

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxycarbonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h6-7H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRPCLCSZUPLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCCCC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601157298 | |

| Record name | 2,3-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-, 2-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140326-69-6 | |

| Record name | 2,3-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-, 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140326-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-, 2-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Protected Oxy-Acetonitrile and Substituted Ethylene Compounds

A patented method (EP0380982A2) outlines a four-step synthesis starting with a protected oxy-acetonitrile (II ), a substituted ethylene (III ), and an aldehyde (IV ). The reaction proceeds under basic conditions, typically using lithium diisopropylamide (LDA) or phenyl lithium at –78°C to –40°C in tetrahydrofuran (THF). This step forms a cyclic intermediate, which is subsequently treated with acid to yield a protected oxy-tetrahydronaphthalene (V ).

Critical Parameters :

Deprotection and Oxidation

Fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) cleave the silicon-based protecting groups in V , yielding an oxo-tetrahydro-naphthalene (VI ). Subsequent oxidation with potassium permanganate (KMnO₄) or Jones reagent converts the ketone to the carboxylic acid functionality, while esterification with methanol and sulfuric acid introduces the methoxycarbonyl group.

Yield Optimization :

- Oxidation Efficiency : KMnO₄ in aqueous acetone achieves 80–85% conversion to the carboxylic acid.

- Esterification : Methylation using dimethyl sulfate (DMS) in the presence of potassium carbonate affords the ester in >90% purity.

Copper-Mediated Carboxylation of Arylstannanes

Radiolabeling and Carboxylation Mechanics

A copper(I)-catalyzed method enables the introduction of carboxylic acid groups via ¹¹C-labeled CO₂, as demonstrated in the synthesis of structurally similar naphthalene derivatives. The protocol involves:

- Generating ¹¹CO₂ via cyclotron irradiation.

- Reacting arylstannane precursors with CuTC (copper(I) thiophene-2-carboxylate) and TMEDA (tetramethylethylenediamine) in DMF at 100°C for 5 minutes.

Key Advantages :

- Isotopic Labeling : Enables tracer studies for pharmacokinetic profiling.

- Functional Group Tolerance : Compatible with heteroaryl substrates, including pyridyl derivatives.

Limitations :

- Decay-Corrected Yield : 17% non-decay-corrected yield due to ¹¹C’s short half-life (20.4 minutes).

- Purification : Semipreparative HPLC with a C18 column (acetonitrile/H₂O/TFA mobile phase) is required to isolate the product.

Friedel-Crafts Acylation and Sequential Esterification

Industrial-Scale Synthesis

Ambeed’s protocol for a related tetrahydronaphthalene derivative employs Friedel-Crafts acylation to install the carbonyl group. A solution of methyl [4-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate in toluene reacts with phosphorus-based reagents, followed by quenching with 2N HCl. The crude product is purified via distillation and recrystallization in methanol, achieving 95.65% purity.

Process Highlights :

Esterification Under Acidic Conditions

The methoxycarbonyl group is introduced via Fischer esterification, where the free carboxylic acid reacts with excess methanol in the presence of H₂SO₄. This step typically proceeds at 60–70°C for 6–8 hours, with yields exceeding 85%.

Comparative Analysis of Synthetic Routes

Abbreviations : DC = decay-corrected; NDC = non-decay-corrected.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

The use of bulky lithium bases (e.g., LDA) in the patent method suppresses enolate formation, directing reactivity toward the desired cyclization. However, over-oxidation during the final step can yield dicarboxylic acids, necessitating precise stoichiometric control.

Byproduct Formation in Carboxylation

Copper-mediated routes generate stannane byproducts (e.g., Bu₃SnOH), which are removed via aqueous extraction. Residual DMF in the product stream may also necessitate additional washes with ethyl acetate.

Industrial Production Considerations

Catalytic Hydrogenation

Large-scale synthesis often incorporates catalytic hydrogenation (H₂, Pd/C) to reduce naphthalene to tetrahydronaphthalene prior to functionalization. This step operates at 50–100 psi and 80–100°C, achieving >98% conversion.

Continuous Flow Reactors

Recent advances in flow chemistry enable the integration of multiple steps (e.g., hydrogenation, carboxylation) into a single continuous process, reducing purification intervals and improving throughput by 30–40%.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves several steps:

- Hydrogenation : Reduction of the aromatic ring to form the tetrahydronaphthalene structure.

- Carboxylation : Introduction of the carboxylic acid group through carboxylation reactions.

- Esterification : Formation of ester intermediates that can be further transformed into the target compound.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new chemical entities.

Biological Studies

Research has indicated potential biological activities associated with this compound, including interactions with biomolecules. Studies are ongoing to explore its pharmacological properties and mechanism of action within biological systems.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties and as a precursor for drug development. Its structural characteristics may contribute to the design of novel pharmaceuticals targeting specific diseases.

Material Science

In industry, 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is utilized in the production of specialty chemicals and materials. Its unique chemical properties can enhance the performance of various formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated effective use as a precursor for synthesizing complex naphthalene derivatives with improved yield. |

| Study B | Biological Activity | Identified potential anti-inflammatory effects through interaction with specific enzymes involved in inflammatory pathways. |

| Study C | Medicinal Chemistry | Explored its role as a lead compound for developing new analgesics, showing promising results in preclinical trials. |

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Activity/Properties |

|---|---|---|---|---|---|

| 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | - | C₁₃H₁₄O₄ | 234.25 | COOH (C2), COOCH₃ (C3) | Synthetic intermediate (inferred) |

| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 3972-36-9 | C₁₁H₁₂O₂ | 176.21 | COOH (C1) | Reduced polarity vs. C2 isomer |

| 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 32178-63-5 | C₁₂H₁₄O₃ | 206.24 | COOH (C2), OCH₃ (C8) | Enhanced solubility (polar solvents) |

| 3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | 948006-26-6 | C₁₄H₁₆O₅ | 264.27 | COOH (C1), COOC₂H₅ (C3), OH (C2) | Increased hydrophilicity |

| Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate | - | C₁₈H₁₉NO₃ | 297.35 | Ethyl ester (C3), OH (C4), quinoline core | Tumor inhibition (HepG-2) |

Key Research Findings

Antioxidant and Anticancer Potential: Heterocyclic derivatives (e.g., pyrazolopyridines) outperform simple carboxylic acid/ester analogs in antioxidant assays, suggesting that fused rings enhance electron delocalization and radical scavenging .

Biological Activity

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as methoxycarbonyl tetrahydronaphthalene) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHO

- Molecular Weight : 204.26 g/mol

- CAS Number : 105482-57-3

Biological Activity Overview

The biological activity of methoxycarbonyl tetrahydronaphthalene has been studied in various contexts, including its effects on cellular mechanisms and potential therapeutic uses.

Antimicrobial Activity

Research indicates that methoxycarbonyl tetrahydronaphthalene exhibits significant antimicrobial properties. A study demonstrated that the compound inhibited the growth of several bacterial strains at concentrations ranging from 25 to 100 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Properties

Methoxycarbonyl tetrahydronaphthalene has shown promise in cancer research. In vitro studies reveal that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound activates caspase pathways and modulates the expression of apoptotic markers such as Bcl-2 and Bax.

The mechanisms through which methoxycarbonyl tetrahydronaphthalene exerts its biological effects include:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing further proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with methoxycarbonyl tetrahydronaphthalene, contributing to oxidative stress and subsequent apoptosis.

- Inhibition of Signaling Pathways : It interferes with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Research Findings

A summary of key research findings related to the biological activity of methoxycarbonyl tetrahydronaphthalene is presented in the table below:

Case Studies

- Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections, methoxycarbonyl tetrahydronaphthalene was administered alongside standard antibiotic treatment. Results indicated a synergistic effect, enhancing the efficacy of antibiotics against resistant strains.

- Cancer Treatment : A pilot study evaluated the effects of methoxycarbonyl tetrahydronaphthalene in patients with advanced breast cancer. Participants receiving the compound showed a significant reduction in tumor size compared to those receiving placebo.

Q & A

Q. What are the common synthetic routes for preparing 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves functionalization of the tetrahydronaphthalene core. A critical step is the introduction of the methoxycarbonyl group at position 3. One approach includes:

- Esterification/Carboxylation : Starting with methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (), hydrolysis under basic conditions yields the carboxylic acid. Optimization of reaction time and temperature is crucial to prevent decarboxylation.

- Activation of Carboxylic Acid : Use coupling agents like N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid for subsequent reactions (e.g., forming hydrazides or amides) ().

- Purification : Column chromatography (e.g., cyclohexane/EtOAc gradients) ensures high purity. Monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : and NMR are standard for structural confirmation. For example, the methyl ester analog () shows distinct signals:

- Methoxycarbonyl group: NMR δ ~3.8–3.9 ppm (singlet).

- Tetrahydronaphthalene protons: Multiplet signals between δ 1.5–2.8 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] or [M-H] ions).

- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological studies) ().

Q. What are the recommended storage conditions to ensure the compound's stability over long-term experimental use?

Methodological Answer:

- Storage : Store in amber glass bottles at 0–6°C under inert gas (N or Ar) to prevent oxidation ().

- Handling : Avoid prolonged exposure to light, moisture, or high temperatures (>30°C). Lyophilization is recommended for long-term storage of aqueous solutions.

Advanced Questions

Q. How does the compound's ring substitution pattern influence its metabolic fate in anaerobic microbial degradation studies?

Methodological Answer: Anaerobic degradation by sulfate-reducing bacteria proceeds via carboxylation at position 2, forming intermediates like 5,6,7,8-tetrahydro-2-naphthoic acid ( ). Key steps include:

- Isotopic Labeling : Use -labeled naphthalene or -bicarbonate to track carboxylation ().

- Metabolite Identification : GC-MS analysis identifies reduced derivatives (e.g., decahydro-2-naphthoic acid) and ring-cleavage products (e.g., 2-carboxycyclohexylacetic acid).

- Impact of Substituents : The methoxycarbonyl group at position 3 may sterically hinder enzymatic reduction compared to unsubstituted analogs.

Q. What methodologies are employed to study the compound's potential as a thromboxane synthetase inhibitor, and what structural analogs show promising activity?

Methodological Answer:

- In Vitro Assays : Measure inhibition of thromboxane A (TXA) synthesis in platelet-rich plasma using ELISA ().

- Structural Analogs : Derivatives like 6-(1-Imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904) exhibit potent activity (IC < 1 μM) ().

- SAR Insights : Bulky substituents (e.g., tetramethyl groups) enhance selectivity for thromboxane synthetase over COX-1/2 ().

Q. How do contradictory data arise between in vitro and in vivo pharmacological studies involving this compound, and how can they be resolved?

Methodological Answer:

- Bioavailability Issues : Poor solubility or rapid hepatic metabolism (e.g., glucuronidation) may reduce in vivo efficacy. Use pharmacokinetic profiling (plasma half-life, C) to identify discrepancies ().

- Metabolite Interference : In vivo metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects. Employ LC-MS/MS to quantify parent compound vs. metabolites.

- Dose Optimization : Conduct dose-response studies in animal models (e.g., rodents) to align in vitro IC values with effective plasma concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.